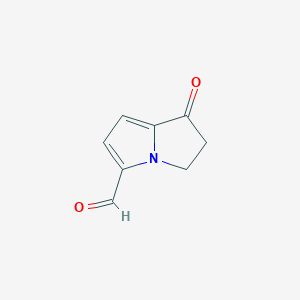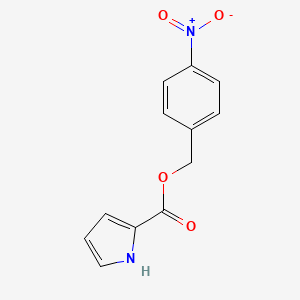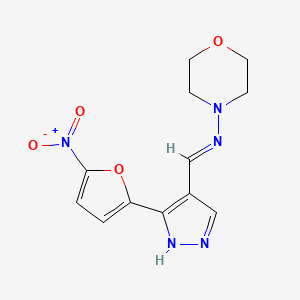
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one is an organic compound belonging to the pyrrolidone family. This compound is characterized by the presence of a pyrrolidone ring substituted with tert-butyl, butyl, and ethyl groups. Pyrrolidones are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidone precursor with tert-butyl, butyl, and ethyl substituents under controlled conditions. The reaction typically requires the use of strong bases or acids as catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Analyse Des Réactions Chimiques
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrrolidone derivatives.
Applications De Recherche Scientifique
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Medicine: Pyrrolidone derivatives are explored for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of gene expression .
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one can be compared with other similar compounds, such as:
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Butylated hydroxytoluene (BHT): A lipophilic organic compound used as an antioxidant in various applications.
tert-Butyl esters: Compounds with a tert-butyl group attached to an ester functional group, widely used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidone ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H25NO |
|---|---|
Poids moléculaire |
223.35 g/mol |
Nom IUPAC |
3-butyl-1-tert-butyl-3-ethylpyrrol-2-one |
InChI |
InChI=1S/C14H25NO/c1-6-8-9-14(7-2)10-11-15(12(14)16)13(3,4)5/h10-11H,6-9H2,1-5H3 |
Clé InChI |
NEMNYQFLPIKNMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C=CN(C1=O)C(C)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



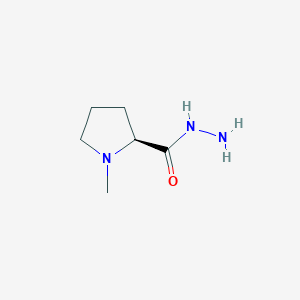
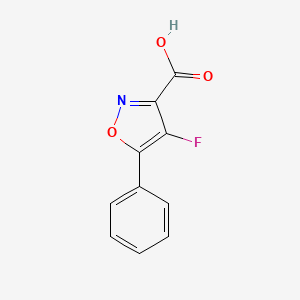
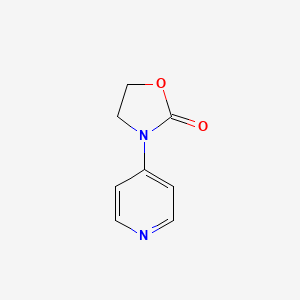
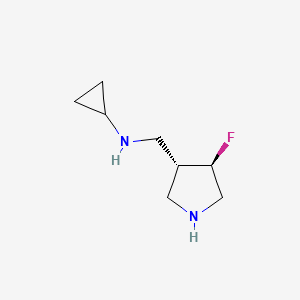
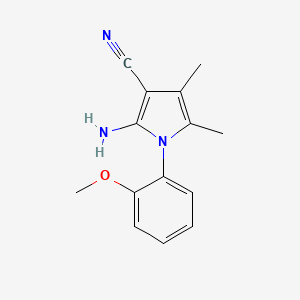
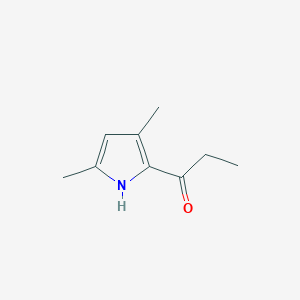
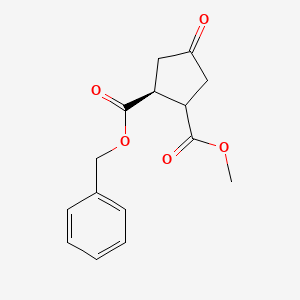
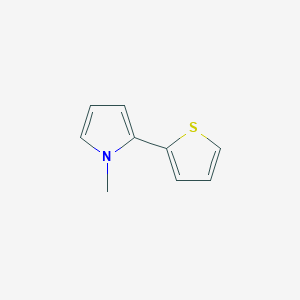
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
